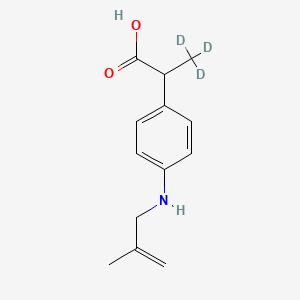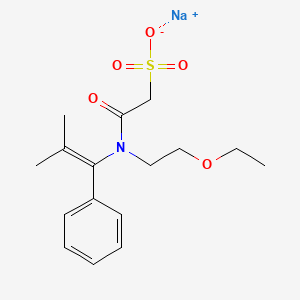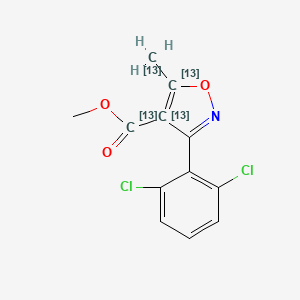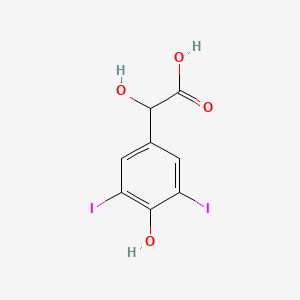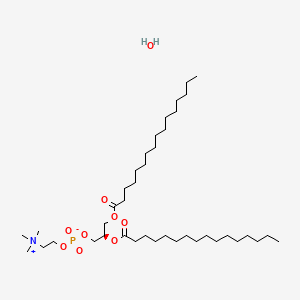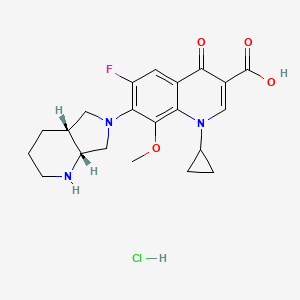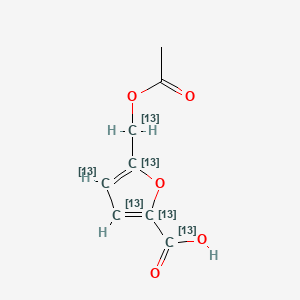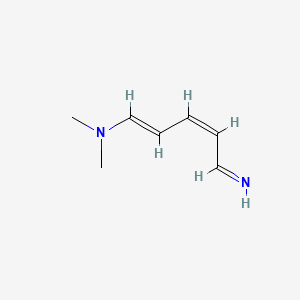
(1E,3Z)-5-imino-N,N-dimethylpenta-1,3-dien-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E,3Z)-5-imino-N,N-dimethylpenta-1,3-dien-1-amine is an organic compound characterized by its unique structure, which includes a conjugated diene system and an imino group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E,3Z)-5-imino-N,N-dimethylpenta-1,3-dien-1-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a nickel-catalyzed four-component reaction, which includes terminal alkynes, aryl boroxines, and perfluoroalkyl iodides . This reaction forms three new carbon-carbon bonds in a single vessel, providing a modular strategy to access polysubstituted 1,3-dienes with excellent chemoselectivity, regioselectivity, and stereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.
Análisis De Reacciones Químicas
Types of Reactions
(1E,3Z)-5-imino-N,N-dimethylpenta-1,3-dien-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Nickel catalysts are often used in the synthesis and transformation of this compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
(1E,3Z)-5-imino-N,N-dimethylpenta-1,3-dien-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which (1E,3Z)-5-imino-N,N-dimethylpenta-1,3-dien-1-amine exerts its effects involves its interaction with various molecular targets. The compound’s conjugated diene system allows it to participate in electron transfer reactions, while the imino group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate biochemical pathways and influence the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
(1E,3Z,5E)-1,3,5-Cyclononatriene: Another compound with a conjugated diene system.
Curcumin-based Schiff base ligands: Compounds with similar reactivity and applications in medicinal chemistry.
Propiedades
IUPAC Name |
(1E,3Z)-5-imino-N,N-dimethylpenta-1,3-dien-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-9(2)7-5-3-4-6-8/h3-8H,1-2H3/b4-3-,7-5+,8-6? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOBFLVSXVZZHU-OEURZABPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC=CC=N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C=C\C=N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

